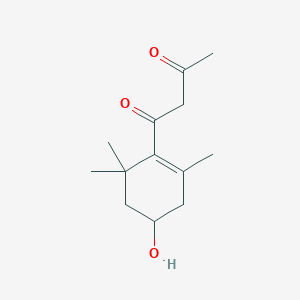![molecular formula C16H14O B14432138 Methanone, phenyl[2-(2-propenyl)phenyl]- CAS No. 76385-35-8](/img/structure/B14432138.png)
Methanone, phenyl[2-(2-propenyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl[2-(2-propenyl)phenyl]- is an organic compound with a complex structure that includes a methanone group attached to a phenyl ring, which is further substituted with a 2-propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanone, phenyl[2-(2-propenyl)phenyl]- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where a benzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method includes the use of Grignard reagents, where an organomagnesium compound reacts with a carbonyl compound to form the desired product .
Industrial Production Methods
On an industrial scale, the production of methanone, phenyl[2-(2-propenyl)phenyl]- may involve the catalytic isomerization of phenyl propylene oxide or the decarboxylation of phenylacetic acid using acetic acid over a ceria-alumina solid acid catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl[2-(2-propenyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
Methanone, phenyl[2-(2-propenyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism by which methanone, phenyl[2-(2-propenyl)phenyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetone: An organic compound with a similar structure but different functional groups.
Methanone, (2-methylphenyl)phenyl-: Another related compound with a methyl group instead of a propenyl group.
Methanone, (2-hydroxyphenyl)phenyl-: A compound with a hydroxyl group on the phenyl ring
Uniqueness
Methanone, phenyl[2-(2-propenyl)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
76385-35-8 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
phenyl-(2-prop-2-enylphenyl)methanone |
InChI |
InChI=1S/C16H14O/c1-2-8-13-9-6-7-12-15(13)16(17)14-10-4-3-5-11-14/h2-7,9-12H,1,8H2 |
Clé InChI |
HYTXMZZSNAJVGC-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


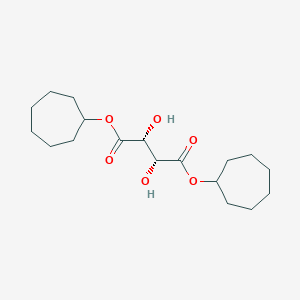
![N-[3-(Trifluoromethyl)phenyl]phosphoric triamide](/img/structure/B14432059.png)
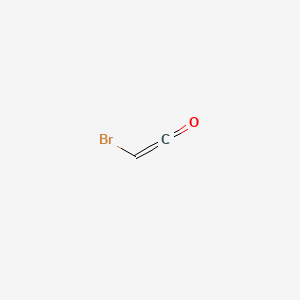

![[Nitroso(propan-2-yl)amino]methyl diethylcarbamodithioate](/img/structure/B14432074.png)

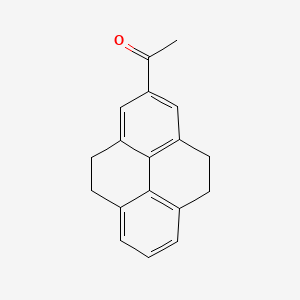
![(1S,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-one](/img/structure/B14432101.png)
![4-Acetamido[1,1'-biphenyl]-3-yl dihydrogen phosphate](/img/structure/B14432103.png)
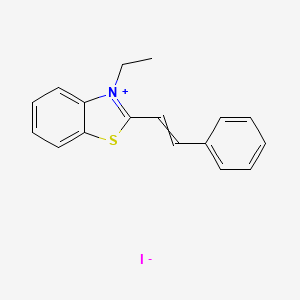


![3-[(E)-(2-Hydroperoxypropan-2-yl)diazenyl]propanenitrile](/img/structure/B14432127.png)
